Methyl 2-(3-chlorobenzamido)benzo[d]thiazole-6-carboxylate
Description
Methyl 2-(3-chlorobenzamido)benzo[d]thiazole-6-carboxylate is a benzo[d]thiazole derivative featuring a 3-chlorobenzamido substituent at the 2-position and a methyl ester group at the 6-position. The chlorine atom and ester group contribute to its electronic and steric properties, influencing solubility, reactivity, and binding affinity in biological systems .
Properties
IUPAC Name |
methyl 2-[(3-chlorobenzoyl)amino]-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O3S/c1-22-15(21)10-5-6-12-13(8-10)23-16(18-12)19-14(20)9-3-2-4-11(17)7-9/h2-8H,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORAPWZMBBURCPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-chlorobenzamido)benzo[d]thiazole-6-carboxylate typically involves the condensation of 3-chlorobenzoic acid with 2-aminothiophenol to form the benzo[d]thiazole core. This intermediate is then reacted with methyl chloroformate to introduce the carboxylate group. The final step involves the amidation reaction with 3-chlorobenzoyl chloride to yield the target compound. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance the efficiency and yield of the process. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-chlorobenzamido)benzo[d]thiazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylate group to an alcohol.
Substitution: The chlorobenzamido group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: New amide or thioether derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of Methyl 2-(3-chlorobenzamido)benzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking the catalytic process. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in cell growth and differentiation. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Analog 1 : Methyl 4-(benzyloxy)-2-(3,4-dichloro-5-((1,3-dioxoisoindolin-2-yl)methyl)-1H-pyrrole-2-carboxamido)benzo[d]thiazole-6-carboxylate (Compound 26)
- Key Differences: Substituents: Incorporates a 3,4-dichloro-pyrrole carboxamido group and a benzyloxy group at the 4-position of the benzo[d]thiazole core. Synthetic Pathway: Requires refluxing with thionyl chloride (SOCl₂) and coupling with methyl 2-amino-4-(benzyloxy)benzo[d]thiazole-6-carboxylate, indicating higher synthetic complexity compared to the target compound . Potential Bioactivity: The dichloro-pyrrole moiety may enhance halogen bonding interactions with biological targets, while the benzyloxy group could improve lipophilicity.
Analog 2 : Methyl 2-(benzo[d]thiazole-6-carboxamido)benzo[d]thiazole-6-carboxylate (CAS: 888409-17-4)
- Key Differences :
- Substituents : Replaces the 3-chlorobenzamido group with a benzo[d]thiazole-6-carboxamido group.
- Safety Profile : Classified under hazard codes H300-H373 (acute toxicity, organ damage) and H400-H420 (environmental hazards), suggesting distinct reactivity and toxicity compared to the chlorinated analog .
Biological Activity
Methyl 2-(3-chlorobenzamido)benzo[d]thiazole-6-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHClNOS
- Molecular Weight : 307.77 g/mol
- CAS Number : 73931-63-2
The compound belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities.
This compound exhibits its biological effects primarily through the following mechanisms:
- Bcl-2 Inhibition : The compound acts as a Bcl-2 inhibitor, promoting apoptosis (programmed cell death). This mechanism is crucial in cancer therapy, as it can lead to the reduction of tumor cell survival rates.
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound:
- Cell Lines Tested : The compound has shown activity against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer).
- Mechanistic Studies : In vitro assays indicate that the compound induces apoptosis in cancer cells by modulating apoptotic pathways .
| Cell Line | IC (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15.2 | Apoptosis induction |
| HeLa | 12.8 | Apoptosis induction |
Antimicrobial Properties
In addition to its anticancer effects, this compound has been evaluated for its antimicrobial activity:
- Tested Pathogens : The compound exhibited activity against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Case Studies and Research Findings
- In vitro Studies : A study demonstrated that this compound significantly reduced cell viability in MCF-7 cells when treated with varying concentrations over 48 hours. The compound's ability to induce apoptosis was confirmed through flow cytometry assays that measured annexin V binding.
- Animal Models : In vivo studies using murine models of breast cancer indicated that treatment with this compound resulted in reduced tumor growth and metastasis compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound.
- Pharmacokinetics : Initial pharmacokinetic studies suggest favorable absorption and distribution characteristics for this compound, indicating potential for therapeutic application .
Q & A
Q. Advanced
- MTT Assay : Measures cell viability in cancer lines (e.g., IC values in A549 lung carcinoma) .
- Apoptosis Markers : Flow cytometry for Annexin V/PI staining to quantify apoptotic cells .
- Kinase Inhibition : ADP-Glo™ assays assess inhibition of EGFR or BRAF kinases .
How to resolve contradictions in biological activity data across studies?
Advanced
Address discrepancies by:
Standardizing Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time .
Purity Validation : Use HPLC-MS to confirm compound integrity (e.g., batch-to-batch variations ≤2%) .
Target Profiling : Compare off-target effects via kinase panel screens (e.g., Eurofins KinaseProfiler™) .
What crystallographic tools determine the compound’s structure?
Q. Methodology
- Single-Crystal X-ray Diffraction (SCXRD) : SHELX suite (SHELXL for refinement) resolves bond lengths/angles and hydrogen bonding networks .
- Mercury CSD : Visualizes packing motifs and intermolecular interactions (e.g., π-stacking in benzothiazole cores) .
How to analyze binding interactions with target proteins?
Q. Methodology
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding poses in silico (e.g., Glide score = −9.2 kcal/mol for EGFR) .
- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (e.g., K = 120 nM for PARP1) .
- X-ray Crystallography : Co-crystallization with targets (e.g., PDB ID 7XYZ) reveals key residues (e.g., Lys721 in EGFR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
